![molecular formula C13H11NO2 B1296141 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 5447-47-2](/img/structure/B1296141.png)
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the CAS Number: 5447-47-2. It has a molecular weight of 213.24 and its IUPAC name is the same as the common name .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .Scientific Research Applications
Acetylcholinesterase Inhibition
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: derivatives have been studied for their potential as acetylcholinesterase inhibitors . This application is significant in the treatment of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase’s role in breaking down acetylcholine contributes to cognitive decline .
Synthesis of Tacrine Analogs
The compound has been used in the synthesis of new tacrine analogs. Tacrine is a medication used in Alzheimer’s disease management, and the derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid have shown comparable activity to tacrine towards acetylcholinesterase, with some compounds exhibiting higher selectivity .
Radiolabeling and Biodistribution Studies
Derivatives of this compound have been radiolabeled for biodistribution studies. This is crucial for understanding the in vivo distribution of pharmaceutical compounds, which can inform dosing and delivery methods .
Medicinal Chemistry and Drug Design
The compound’s derivatives are valuable in medicinal chemistry for drug design, particularly in the context of central nervous system diseases. Their biological activity and interaction with enzymes like acetylcholinesterase make them candidates for further drug development .
Isotopic Labeling
Isotopic labeling of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives allows for the tracking of these compounds in biological systems, aiding in pharmacokinetic and pharmacodynamic studies .
Antileishmanial Agents
Research has been conducted on derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid for their potential as antileishmanial agents. This application is particularly relevant for the treatment of visceral leishmaniasis, a severe parasitic disease .
Mechanism of Action
properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOYZLGFGTCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202873 | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
CAS RN |
5447-47-2 | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-47-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6PU8Z45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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